molecular formula C12H7Br4NO4 B7750962 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid

Cat. No.: B7750962
M. Wt: 548.80 g/mol
InChI Key: DIJBDBQQQOHYGT-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid is a brominated derivative of isoindoline-1,3-dione. This compound is characterized by the presence of four bromine atoms attached to the isoindoline ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the bromination of isoindoline-1,3-dione derivatives. One common method includes the reaction of isoindoline-1,3-dione with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the tetrabromo derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters, such as temperature, bromine concentration, and reaction time, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can remove bromine atoms, leading to debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: Debrominated isoindoline derivatives.

    Substitution: Isoindoline derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)butanoic acid: A chlorinated analogue with similar reactivity but different halogen atoms.

    2-(4,5,6,7-Tetrafluoro-1,3-dioxoisoindolin-2-yl)butanoic acid: A fluorinated analogue with distinct electronic properties due to the presence of fluorine atoms.

Uniqueness

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)butanoic acid is unique due to the presence of bromine atoms, which impart specific reactivity and biological activity. The bromine atoms’ size and electron-withdrawing nature influence the compound’s chemical behavior, making it distinct from its chlorinated and fluorinated analogues.

Properties

IUPAC Name

2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br4NO4/c1-2-3(12(20)21)17-10(18)4-5(11(17)19)7(14)9(16)8(15)6(4)13/h3H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJBDBQQQOHYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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